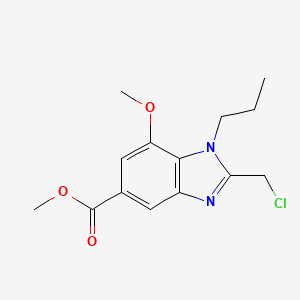
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloromethyl group, a methoxy group, and a propyl group attached to the benzimidazole core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Final Assembly: The propyl group can be introduced through alkylation reactions, and the final esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones, and reduction reactions to form amines or alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or alcohols.
Hydrolysis Products: Carboxylic acid and methanol.
科学研究应用
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate has various applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.
Material Science: It can be utilized in the development of functional materials, including dyes and catalysts.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
作用机制
The mechanism of action of Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy and propyl groups may enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
Methyl 2-(chloromethyl)benzimidazole-5-carboxylate: Lacks the methoxy and propyl groups, which may result in different biological activities and chemical reactivity.
7-Methoxy-1-propylbenzimidazole-5-carboxylate: Lacks the chloromethyl group, affecting its ability to participate in nucleophilic substitution reactions.
2-(Chloromethyl)-benzimidazole-5-carboxylate: Lacks the methoxy and propyl groups, which may influence its solubility and binding properties.
Uniqueness
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the methoxy and propyl groups enhance its pharmacokinetic properties and target specificity.
属性
分子式 |
C14H17ClN2O3 |
|---|---|
分子量 |
296.75 g/mol |
IUPAC 名称 |
methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-4-5-17-12(8-15)16-10-6-9(14(18)20-3)7-11(19-2)13(10)17/h6-7H,4-5,8H2,1-3H3 |
InChI 键 |
OOWLORRYHCZOEA-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)OC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


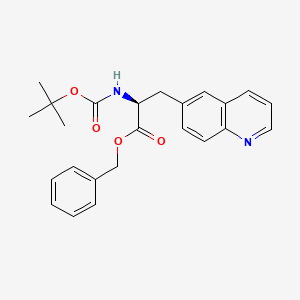
![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
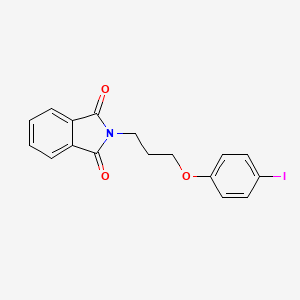
![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)
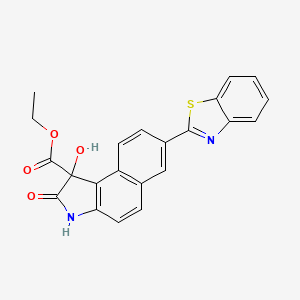

![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)
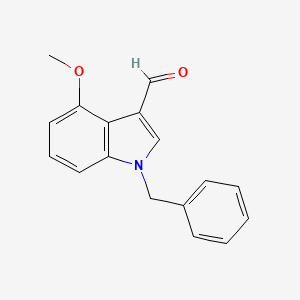
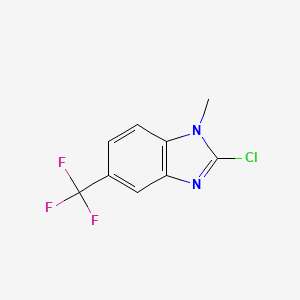
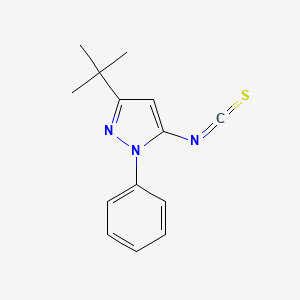
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
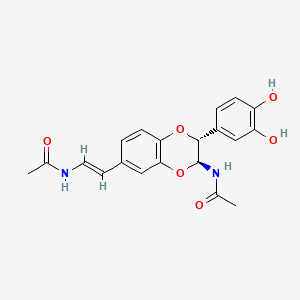
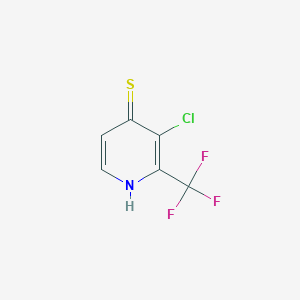
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
